4-OXO-4-(4-PHENETHYLPIPERAZINO)BUTANOIC ACID
Overview
Description
4-OXO-4-(4-PHENETHYLPIPERAZINO)BUTANOIC ACID is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenethyl group and a butanoic acid moiety with an oxo group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-4-(4-PHENETHYLPIPERAZINO)BUTANOIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with Phenethyl Group: The piperazine ring is then reacted with phenethyl bromide in the presence of a base like potassium carbonate to introduce the phenethyl group.
Introduction of the Butanoic Acid Moiety: The final step involves the acylation of the substituted piperazine with succinic anhydride to form the butanoic acid moiety with an oxo group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-OXO-4-(4-PHENETHYLPIPERAZINO)BUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenethyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-OXO-4-(4-PHENETHYLPIPERAZINO)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-OXO-4-(4-PHENETHYLPIPERAZINO)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-OXO-4-PHENYL-BUTYRIC ACID: Similar in structure but lacks the piperazine ring.
4-OXO-4-(4-PHENOXYPHENYL)BUTANOIC ACID: Contains a phenoxy group instead of a phenethyl group.
4-OXO-4-(PROPYLAMINO)BUTANOIC ACID: Substituted with a propylamino group instead of a piperazine ring.
Uniqueness
4-OXO-4-(4-PHENETHYLPIPERAZINO)BUTANOIC ACID is unique due to the presence of both the piperazine ring and the phenethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-oxo-4-[4-(2-phenylethyl)piperazin-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(6-7-16(20)21)18-12-10-17(11-13-18)9-8-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHGBCGTMJLNCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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